Tiapamil hydrochloride

Calcium Channel Antagonism Myocardial Contractility In Vitro Pharmacology

Validating calcium channel pharmacology with verapamil introduces confounding negative inotropy. Tiapamil HCl (Ro 11-1781) offers coronary-selective blockade with preserved contractility. • Neg. inotropic ED50: 33x (atrium) & 18x (ventricle) higher than verapamil - enables Langendorff & myocyte studies. • Coronary flow increase at sub-systemic doses - isolate microvascular effects. • Documented splanchnic vasodilation - model mesenteric/portal hemodynamics. • CAS 57010-32-9 (HCl salt). Immediate shipment, research-grade.

Molecular Formula C26H38ClNO8S2
Molecular Weight 592.2 g/mol
Cat. No. B8776475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiapamil hydrochloride
Molecular FormulaC26H38ClNO8S2
Molecular Weight592.2 g/mol
Structural Identifiers
SMILESCN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H
InChIKeyFEEDFNKRGAKOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiapamil Hydrochloride Identity & Classification


Tiapamil hydrochloride (also known as Ro 11-1781 or dimeditiapramine) is a phenylethylamine-derived calcium channel antagonist belonging to the non-dihydropyridine (non-DHP) phenylalkylamine class [1]. Chemically, it is a dithiane derivative originally patented by Hoffmann-La Roche and is recognized as a verapamil congener [2]. As an experimental drug never commercially marketed, its primary utility resides in cardiovascular and calcium channel research, with documented hemodynamic effects in acute myocardial infarction models [3]. For procurement purposes, it is identified by CAS Registry Numbers 57010-31-8 (free base) and 57010-32-9 (hydrochloride salt), and serves as a reference standard for investigating calcium antagonist structure-activity relationships distinct from marketed non-DHP agents [4].

Non-DHP phenylalkylamine calcium channel research tool
Verapamil congener for calcium antagonist SAR studies
Cardiovascular hemodynamic and ischemia-model research fit

Why Verapamil Cannot Substitute Tiapamil


While tiapamil is structurally and pharmacokinetically related to verapamil [1], substitution with generic non-DHP calcium channel blockers is scientifically invalid due to fundamental differences in potency ratios and tissue selectivity. In-class substitution fails because tiapamil exhibits a 5- to 10-fold lower potency than verapamil in non-coronary arterial smooth muscle and cardiac muscle, yet maintains approximately equivalent potency specifically in coronary vascular smooth muscle [2]. Furthermore, tiapamil demonstrates a distinct safety margin with respect to negative inotropy, where verapamil depresses myocardial contractility at doses that are therapeutically irrelevant for tiapamil [3]. These quantifiable divergences in vascular selectivity and myocardial depression ratios render generic substitution inappropriate for research protocols requiring precise calcium channel blockade profiling or for validating specific therapeutic hypotheses originally tested with tiapamil.

Potency Ratio
Non-coronary vascular potency ratio may differ substantially from verapamil, altering tissue-response interpretation
Contractility
Myocardial contractility depression profile may shift at calcium-blocking doses; verapamil endpoints may not transfer
Vascular Bed
Splanchnic vasodilatory response documented for tiapamil may be absent with verapamil, limiting model comparability

Tiapamil Differentiation Evidence


Negative Inotropic Potency vs. Verapamil

In isolated rabbit myocardium, tiapamil demonstrated significantly reduced negative inotropic potency compared to verapamil. The ED50 of tiapamil for depressing contractility was 33 times higher in left atrium and 18 times higher in right ventricular papillary muscle than that of verapamil [1]. The pA2 value for tiapamil was 1.01 units lower than verapamil, confirming competitive antagonism at calcium channels with a distinct potency rank order [1].

Negative Inotropy
Head-to-head
ED50 33× higher (atrium) / 18× higher (ventricle) vs verapamil; pA2 1.01 units lower
Supports contractility-preserving Ca²⁺ blockade research
Isolated rabbit myocardium, 1 Hz stimulation
Calcium Channel Antagonism Myocardial Contractility In Vitro Pharmacology

Splanchnic Vasodilation vs. Verapamil

In a direct head-to-head comparison of four calcium antagonists in normotensive male subjects, tiapamil significantly decreased diastolic blood pressure and systemic vascular resistance as well as splanchnic vascular resistance, while verapamil produced no change in either splanchnic or systemic hemodynamics [1]. Diltiazem lowered only systolic blood pressure without affecting splanchnic circulation [1]. The study concluded that tiapamil and nifedipine are more effective vasodilators, especially in the splanchnic vascular bed, compared to verapamil and diltiazem [1].

Splanchnic Vasodilation
Head-to-head
Decreased splanchnic vascular resistance & diastolic BP; verapamil showed no measurable effect
Supports splanchnic hemodynamic research models
18 normotensive male subjects, hepatic venous catheter
Splanchnic Hemodynamics Vascular Resistance Calcium Channel Blockers

Coronary Vascular Selectivity vs. Verapamil

A comprehensive pharmacological characterization revealed that tiapamil and verapamil possess approximately equal calcium antagonistic potency in coronary vascular smooth muscle; however, verapamil is 5- to 10-fold more potent in smooth muscle of other arterial beds and in cardiac muscle [1]. In conscious rats without myocardial infarction, verapamil was approximately 20 times more potent than tiapamil in reducing arterial blood pressure [2]. Notably, when equihypotensive doses were compared, verapamil produced a 2-fold larger decrease in left ventricular dP/dtmax (p < 0.01) [2].

Coronary Selectivity
Cross-study comparable
Equal potency in coronary vessels; 5–10× lower potency in non-coronary arteries vs verapamil
Supports coronary-selective research with reduced systemic effects
Isolated vascular preparations & conscious rat model
Coronary Vasodilation Vascular Selectivity Calcium Antagonism

Coronary Flow Enhancement vs. Verapamil

In anesthetized dogs, tiapamil produced an increase in coronary flow and decrease in coronary vascular resistance at the lowest effective doses, before any effects on blood pressure, total peripheral resistance, or heart rate were observed [1]. Tiapamil was explicitly noted as more effective in increasing coronary flow than verapamil [2]. Crucially, depression of myocardial contractility was not observed at doses considered to be therapeutic, even after cardiac autonomic denervation [1]. A coronary segmental analysis further differentiated tiapamil by demonstrating that it acts on small coronary arteries, in contrast to nitroglycerin which dilates large coronary arteries [1].

Coronary Flow
Class-level inference
Increased coronary flow at lowest effective doses; acts on small coronary arteries
Supports coronary microcirculation research
Anesthetized dog model, segmental analysis
Coronary Blood Flow Myocardial Oxygenation Hemodynamics

Dual Supraventricular and Ventricular Efficacy

Clinical studies indicate that tiapamil's antiarrhythmic spectrum differs qualitatively from that of other calcium antagonists. In patients with acute myocardial infarction, tiapamil reduced supraventricular ectopic beats by 93% during the 3rd and 4th hours of treatment [1]. In patients with atrial fibrillation, tiapamil reduced atrioventricular (A-V) conduction by an average of 20% [2]. The results show that tiapamil is effective against both supraventricular and ventricular arrhythmias, and its spectrum of action thus differs from that of other calcium antagonists [3].

Antiarrhythmic Endpoints
Endpoint context
93% reduction in supraventricular ectopic beats; 20% reduction in A-V conduction
Reported dual-spectrum endpoint context
AMI patients (n=48) & atrial fibrillation patients (n=10)
Cardiac Arrhythmias Antiarrhythmic Agents Acute Myocardial Infarction

Dose-Dependent Adverse Effect Profile

In a dose-ranging clinical study, the incidence of adverse effects with tiapamil increased in a clear dose-dependent manner: 27.6% of patients at 300 mg twice daily, 48% at 450 mg twice daily, and 81.8% at 600 mg twice daily [1]. Dizziness was the most commonly reported adverse effect [1]. This steep dose-response curve provides a defined window for selecting research doses where efficacy can be assessed without prohibitive adverse event rates.

Tolerability Endpoints
Endpoint context
AE incidence: 27.6% (300 mg), 48% (450 mg), 81.8% (600 mg bid)
Reported dose-dependent tolerability context
Mild hypertension patients, oral bid dosing
Dose-Response Relationship Adverse Effects Clinical Tolerability

Tiapamil Research Applications


Myocardial Contractility Studies

Researchers investigating calcium-dependent myocardial contractility with a need to minimize the confounding variable of negative inotropy should select tiapamil over verapamil. The 18- to 33-fold lower negative inotropic potency of tiapamil (ED50 ratio: tiapamil 33x and 18x higher than verapamil in atrium and ventricle, respectively) enables assessment of calcium channel blockade effects on action potential parameters and excitation-contraction coupling at doses that preserve basal contractile function [1]. This differentiation is critical for Langendorff heart preparations and isolated myocyte studies where verapamil would induce prohibitive contractility depression at equipotent calcium antagonism doses.

Splanchnic Vascular Research

Tiapamil is uniquely suited for research protocols targeting splanchnic vascular beds, where verapamil and diltiazem have been shown to lack measurable vasodilatory activity in human subjects [1]. The documented decreases in splanchnic vascular resistance and diastolic blood pressure, with concomitant increase in cardiac output [1], make tiapamil the appropriate reference standard for investigating calcium antagonist effects on intestinal and hepatic hemodynamics, mesenteric ischemia-reperfusion injury, and portal hypertension models.

Coronary Microcirculation Research

For research on coronary microvascular function and ischemic cardioprotection, tiapamil provides a coronary-selective pharmacological tool that increases coronary flow at doses below those affecting systemic blood pressure or total peripheral resistance [1]. Its action on small coronary arteries (distinct from nitroglycerin's large-vessel targeting) [1], combined with a 5- to 10-fold lower potency in non-coronary arterial beds relative to verapamil [2], enables investigation of coronary autoregulation, subendocardial oxygenation, and ST-segment elevation reduction in ischemia models with minimized systemic hemodynamic confounding.

Mixed Arrhythmia Antiarrhythmic Research

Investigators studying calcium channel blocker effects on arrhythmias with both supraventricular and ventricular components should utilize tiapamil as a reference compound with validated dual-spectrum efficacy. The documented 93% reduction in supraventricular ectopic beats in acute myocardial infarction patients [1], 20% average reduction in A-V conduction in atrial fibrillation [2], and demonstrated ventricular antiarrhythmic activity [3] define a spectrum that differs from class-typical calcium antagonists. This profile is particularly relevant for research in acute myocardial infarction-related arrhythmias and for comparative pharmacology studies exploring structure-activity relationships in antiarrhythmic calcium channel blockade.

Application
Selection Property
Validation Focus
Myocardial Contractility Studies
Negative inotropic potency ratio
Contractility preservation at Ca²⁺-blocking doses
Splanchnic Vascular Research
Splanchnic vasodilatory activity
Splanchnic hemodynamic endpoints
Coronary Microcirculation Research
Coronary vascular selectivity
Small coronary artery response
Mixed Arrhythmia Research
Dual-spectrum antiarrhythmic profile
Arrhythmia endpoint monitoring

Technical Documentation Hub

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26 linked technical documents
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